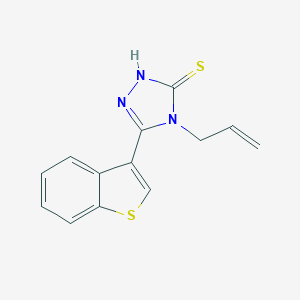![molecular formula C18H18N4O3S B456322 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456322.png)
2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C18H18N4O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the 4-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Nitro Group: Nitration reactions using nitric acid and sulfuric acid are commonly employed.
Formation of the Hydrazinecarbothioamide Moiety: This involves the reaction of hydrazine derivatives with isothiocyanates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The hydrazinecarbothioamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by undergoing redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-AMINOPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.
2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of both the cyclopropyl and nitrophenyl groups in 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4g/mol |
IUPAC Name |
1-[[2-(4-methylphenyl)cyclopropanecarbonyl]amino]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C18H18N4O3S/c1-11-2-4-12(5-3-11)15-10-16(15)17(23)20-21-18(26)19-13-6-8-14(9-7-13)22(24)25/h2-9,15-16H,10H2,1H3,(H,20,23)(H2,19,21,26) |
InChI Key |
KVBGNVKBNUYMPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-1-methyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B456239.png)
![Isopropyl 2-({[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456240.png)
![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456242.png)
![16-{[5-(3-chlorophenyl)-2-furyl]methylene}-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456245.png)
![5-[2-(2-ethoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456252.png)
![3-[(4-bromophenoxy)methyl]-N-[3-(4-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456253.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE](/img/structure/B456254.png)

![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456256.png)
![N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456257.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B456259.png)
![N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B456260.png)
![{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456261.png)
![ethyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B456262.png)
